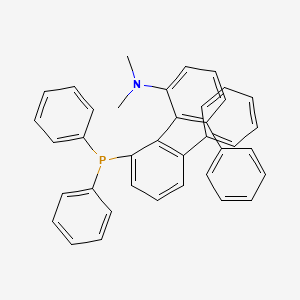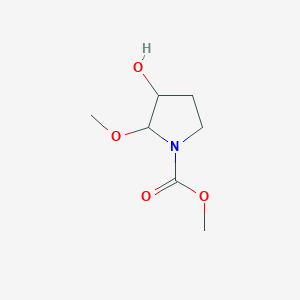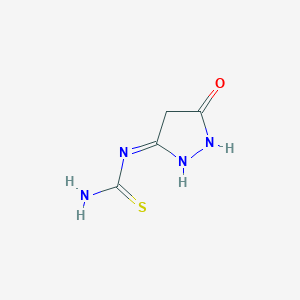
1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrazole ring fused with a thiourea moiety, making it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields are high, ranging from 78% to 92% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of environmentally benign catalysts and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: This compound shares a similar pyrazole ring structure but differs in its substituents and functional groups.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Another related compound with a pyrazole core, known for its fluorescence properties and applications in materials science.
Uniqueness: 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea stands out due to its unique combination of a pyrazole ring and a thiourea moiety, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H6N4OS |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
(Z)-(5-oxopyrazolidin-3-ylidene)thiourea |
InChI |
InChI=1S/C4H6N4OS/c5-4(10)6-2-1-3(9)8-7-2/h1H2,(H,8,9)(H3,5,6,7,10) |
InChI Key |
HSPHAKJFVVUPFW-UHFFFAOYSA-N |
Isomeric SMILES |
C1/C(=N/C(=S)N)/NNC1=O |
Canonical SMILES |
C1C(=NC(=S)N)NNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


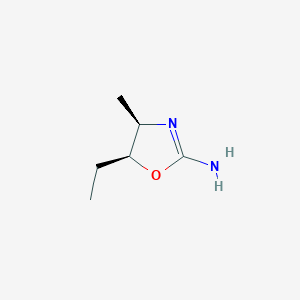
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)


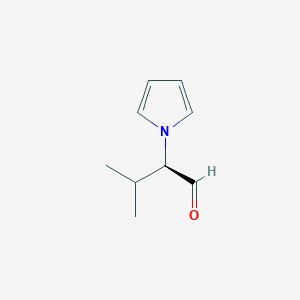
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)

